Superior 12-Week Efficacy of Adapalene/BPO vs. Monotherapies in Lesion Reduction
In a 12-week, multicenter, randomized controlled trial (N=517), the fixed-dose combination of adapalene 0.1%/BPO 2.5% (Epiduo) demonstrated significantly greater efficacy than either adapalene 0.1% or BPO 2.5% monotherapy [1]. The median percentage reduction in total lesion count from baseline was 51% for the Epiduo group, compared to 35.4% for adapalene alone and 35.6% for BPO alone [1]. This translates to a relative improvement in lesion clearance of approximately 44% over both monotherapies [1].
| Evidence Dimension | Total Acne Lesion Count Reduction |
|---|---|
| Target Compound Data | Median reduction of 51% from baseline |
| Comparator Or Baseline | Adapalene 0.1% monotherapy: 35.4% reduction; BPO 2.5% monotherapy: 35.6% reduction |
| Quantified Difference | Target compound achieved a 44% greater relative reduction (51% vs 35.4% and 35.6%) |
| Conditions | 12-week, multicenter, randomized, double-blind, vehicle-controlled trial in patients aged >12 years with mild-to-moderate acne vulgaris |
Why This Matters
This quantifiable, superior efficacy in a head-to-head trial justifies the selection of the fixed-dose combination over separate monotherapy regimens for achieving optimal clinical clearance.
- [1] Thiboutot DM, Weiss J, Bucko A, et al. Adapalene-benzoyl peroxide, a fixed-dose combination for the treatment of acne vulgaris: results of a multicenter, randomized double-blind, controlled study. J Am Acad Dermatol. 2007;57(5):791-799. View Source
